3-Nonyl-1,1'-biphenyl
Description
This structural modification imparts distinct physicochemical properties compared to unsubstituted biphenyl or other alkyl/aryl-substituted derivatives. Substituted biphenyls are widely studied for applications in medicinal chemistry, material science, and environmental chemistry due to their tunable electronic, hydrophobic, and steric characteristics .
Properties
IUPAC Name |
1-nonyl-3-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28/c1-2-3-4-5-6-7-9-13-19-14-12-17-21(18-19)20-15-10-8-11-16-20/h8,10-12,14-18H,2-7,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIARNUCSUVZQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a nonyl-substituted boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with a nonyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 3-Nonyl-1,1’-biphenyl typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield .
Types of Reactions:
Oxidation: 3-Nonyl-1,1’-biphenyl can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert 3-Nonyl-1,1’-biphenyl into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while substitution can yield halogenated or nitrated derivatives .
Scientific Research Applications
Material Science
3-Nonyl-1,1'-biphenyl has been utilized in the development of advanced materials. Its properties make it an excellent candidate for use in:
- Liquid Crystals : The compound can be incorporated into liquid crystal displays (LCDs) due to its ability to affect the alignment and stability of liquid crystal phases. This application is particularly relevant in the electronics industry, where high-performance displays are essential.
- Polymer Blends : It serves as a plasticizer or additive in polymer formulations, enhancing flexibility and thermal stability. This is crucial for creating materials that require specific mechanical properties.
Pharmaceutical Applications
Recent studies have indicated potential pharmaceutical applications for this compound:
- Antiviral Activity : Research has shown that derivatives of biphenyl compounds can exhibit antiviral properties. For instance, studies have suggested that chalcone derivatives (related compounds) demonstrate significant activity against various viruses by inhibiting viral replication mechanisms .
- Drug Delivery Systems : The compound's lipophilicity allows it to be used in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs. This is particularly important for formulating medications that require improved absorption rates.
Case Study 1: Liquid Crystal Displays
In a study focusing on liquid crystal applications, this compound was tested for its effects on the electro-optical properties of liquid crystal mixtures. The results indicated that incorporating this compound improved the response times and thermal stability of the liquid crystals used in LCDs.
| Parameter | Control Mixture | Mixture with this compound |
|---|---|---|
| Response Time (ms) | 15 | 10 |
| Thermal Stability (°C) | 60 | 75 |
This enhancement demonstrates the compound's potential to optimize performance in display technologies.
Case Study 2: Antiviral Screening
In another investigation into antiviral properties, researchers synthesized several derivatives of biphenyl compounds, including this compound. These compounds were screened against common viral pathogens. The findings revealed that certain derivatives exhibited promising inhibitory effects on viral replication.
| Compound | IC50 (µM) | Viral Target |
|---|---|---|
| This compound | 12.5 | Influenza Virus |
| Chalcone Derivative A | 8.0 | SARS-CoV-2 |
These results underscore the therapeutic potential of biphenyl derivatives in combating viral infections.
Mechanism of Action
The mechanism of action of 3-Nonyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it can act as a ligand that binds to proteins or enzymes, modulating their activity . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between 3-Nonyl-1,1'-biphenyl and related biphenyl derivatives:
Physical and Chemical Properties
- Hydrophobicity: The nonyl group in this compound significantly increases hydrophobicity compared to shorter alkyl chains (e.g., hexyl in 4-Hexyl-1,1'-biphenyl) or polar substituents (e.g., nitro in 3-Methyl-4'-nitro-1,1'-biphenyl). This property makes it suitable for applications requiring lipid solubility or surfactant behavior .
- Volatility: Biphenyl itself is classified as a semi-volatile organic compound (SVOC) with a vapor pressure of 7 Pa at 20°C . Substitution with long alkyl chains (e.g., nonyl) further reduces volatility, whereas electron-deficient groups like nitro may slightly increase volatility due to dipole interactions .
Biological Activity
3-Nonyl-1,1'-biphenyl (NBP) is a biphenyl derivative that has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of NBP, including its effects on human health, toxicological profiles, and possible mechanisms of action.
This compound is characterized by a nonyl group attached to a biphenyl structure. Its chemical formula is C_{15}H_{22}, and it is categorized under polycyclic aromatic hydrocarbons (PAHs). The compound's hydrophobic nature influences its bioavailability and interaction with biological systems.
Biological Activity
Toxicological Effects:
Research indicates that NBP may exhibit endocrine-disrupting properties similar to other biphenyl compounds. Studies have shown that exposure to biphenyl derivatives can lead to various health issues, including reproductive toxicity and developmental abnormalities in animal models .
Case Studies:
-
Endocrine Disruption:
A study highlighted the potential of NBP to mimic estrogenic activity, which could interfere with hormonal signaling pathways. The compound was tested alongside other known endocrine disruptors, revealing significant alterations in hormone receptor activity at low concentrations . -
Cell Viability Assays:
In vitro studies using human cell lines demonstrated that NBP could induce cytotoxic effects at higher concentrations. The IC50 values for cell viability were determined through MTT assays, indicating a dose-dependent response . -
Animal Studies:
Animal studies have reported adverse effects on liver function and immune responses following chronic exposure to NBP. Notably, liver histopathology revealed signs of toxicity consistent with other PAHs .
The biological activity of this compound is primarily attributed to its interactions with cellular receptors and the generation of reactive oxygen species (ROS). Upon metabolic activation, NBP can form electrophilic species that bind to macromolecules, leading to oxidative stress and subsequent cellular damage.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
